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Compound Name:
1-(Bromomethyl)-4-nitro-2-

(trifluoromethyl)benzene

Cat. No.: B1373001 Get Quote

An In-Depth Technical Guide to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene:

Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-nitro-2-
(trifluoromethyl)benzene, a key intermediate in modern synthetic chemistry. Designed for

researchers, scientists, and professionals in drug development, this document delves into the

molecule's fundamental properties, reactivity, synthesis protocols, and strategic applications,

grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical
Properties
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound

distinguished by a unique substitution pattern that imparts significant reactivity and utility as a

chemical building block.[1] The benzene ring is functionalized with three distinct groups: a

bromomethyl group, a nitro group, and a trifluoromethyl group, located at positions 1, 4, and 2,

respectively.[1] This specific arrangement is crucial to its chemical behavior.
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The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are potent electron-withdrawing groups.

Their combined inductive and resonance effects significantly reduce the electron density of the

aromatic ring.[1] This electronic characteristic governs the molecule's reactivity in electrophilic

aromatic substitution reactions and influences the properties of adjacent functional groups. The

bromomethyl (-CH₂Br) group provides a highly reactive site for nucleophilic substitution, as the

bromine atom is an excellent leaving group.

A summary of its core identifiers and properties is presented below.

Property Value Source(s)

Molecular Formula C₈H₅BrF₃NO₂ [1][2][3][4][5][6][7]

Molecular Weight 284.03 g/mol [1][2][3][4][5]

CAS Number 694499-22-4 [1][2][3][4][5]

Appearance Solid [3]

IUPAC Name
1-(bromomethyl)-4-nitro-2-

(trifluoromethyl)benzene
[1][2]

Synonyms

4-Nitro-2-

(trifluoromethyl)benzyl

bromide, 2-(bromomethyl)-5-

nitrobenzotrifluoride

[3]

Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the distinct reactivity of its functional

groups. The interplay between the reactive benzylic bromide and the electron-deficient

aromatic ring allows for a diverse range of chemical transformations.

Nucleophilic Substitution at the Benzylic Carbon
The primary reaction pathway exploited in synthesis is the nucleophilic substitution of the

bromide ion from the bromomethyl group. The stability of the resulting benzylic carbocation

intermediate, coupled with the excellent leaving group ability of bromide, makes this position

highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols,
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carbanions). This reaction is fundamental to its use as a building block for introducing the 4-

nitro-2-(trifluoromethyl)benzyl moiety into larger, more complex molecules.

Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents

such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder

(Fe) in acidic medium. This transformation is a cornerstone of many synthetic strategies, as it

unmasks a nucleophilic and synthetically versatile amino group, enabling further derivatization

through amide bond formation, diazotization, or other amine-specific reactions.

Electrophilic Aromatic Substitution
While the benzene ring is strongly deactivated by the nitro and trifluoromethyl groups, forcing

conditions can potentially allow for further electrophilic aromatic substitution. The directing

effects of the existing substituents would need to be carefully considered for any such

transformation.

The logical flow of its synthetic utility is depicted in the workflow diagram below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material

Primary Reaction Pathways

Key Intermediate Products

Application Areas

1-(Bromomethyl)-4-nitro-
2-(trifluoromethyl)benzene

Nucleophilic Substitution
(at -CH2Br site)

 + Nucleophile (Nu-)

Nitro Group Reduction
(at -NO2 site)

 + Reducing Agent

Substituted Benzyl Derivatives
(R-CH2-Ar)

4-Amino-2-(trifluoromethyl)benzyl
Bromide Derivatives

Pharmaceuticals (APIs)Material Science

Click to download full resolution via product page

Caption: Synthetic utility workflow of the title compound.

Strategic Synthesis Protocols
Several synthetic routes can produce 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene.

The choice of method often depends on the availability and cost of the starting materials.
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Protocol: Nitration of a Brominated Precursor
This common approach involves the nitration of a suitable brominated and trifluoromethylated

toluene derivative.

Workflow:

Starting Material: 1-Bromo-2-(trifluoromethyl)benzene.

Reaction: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Intermediate: 1-Bromo-4-nitro-2-(trifluoromethyl)benzene.

Reaction: Radical bromination of the methyl group, often using N-Bromosuccinimide (NBS)

with a radical initiator like AIBN or light.

Final Product: 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene.

A patent describes a multi-step synthesis starting from m-trifluoromethylphenyl chloride, which

involves nitration, ammonification, bromination, and finally a deamination reaction to yield a

related isomer, 4-bromo-2-nitro trifluoromethyl benzene, highlighting the modularity of these

synthetic steps.[8]

Protocol: Bromination of a Nitrated Precursor
An alternative strategy begins with the corresponding nitrated toluene compound.

Starting Material: 4-Nitro-2-(trifluoromethyl)toluene.

Reaction: Free-radical bromination of the benzylic methyl group using N-Bromosuccinimide

(NBS) and a light source or radical initiator.

Product: 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene.

Causality in Protocol Choice: The selection between these primary routes is dictated by

precursor availability. The bromination of a benzylic methyl group is a well-established and

reliable reaction. The critical step is often the regioselective nitration, which must be controlled
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to achieve the desired 4-nitro isomer in high yield. The strong directing effects of the existing

substituents on the ring are paramount in this step.

Applications in Drug Discovery and Development
The trifluoromethyl group is a highly valued substituent in medicinal chemistry. Its introduction

into a drug candidate can significantly enhance metabolic stability, membrane permeability, and

binding affinity by modulating lipophilicity and electronic properties.[9] Consequently,

trifluoromethylated building blocks like 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene
are of great interest.

This compound serves as a critical intermediate for synthesizing more complex molecules,

particularly active pharmaceutical ingredients (APIs). For instance, its derivatives have been

explored in the development of anti-prostate cancer agents, where the core structure is used to

build molecules that target specific biological pathways.[10] The dual reactivity allows medicinal

chemists to first attach the benzyl fragment to a core scaffold via nucleophilic substitution and

subsequently modify the nitro group to fine-tune pharmacological properties.

The logical relationship for its application in drug discovery is visualized below.
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Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage
As a reactive benzylic bromide, 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene
requires careful handling to ensure laboratory safety.
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Hazards: The compound is classified as corrosive and can cause severe skin burns and eye

damage.[11][12] Inhalation of dust or vapors may cause respiratory irritation.[11][13]

Handling: Use only within a chemical fume hood.[13][14] Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety glasses with side

shields or goggles, and a lab coat.[11][14] Avoid dust formation and accumulation.[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14]

Keep away from incompatible materials, heat, and sources of ignition.[14]

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water

for at least 15 minutes and seek immediate medical attention.[11][14] If inhaled, move the

victim to fresh air.[14] If ingested, do NOT induce vomiting and call a physician immediately.

[14]

Conclusion
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is a synthetically valuable intermediate

whose utility is defined by its distinct functional groups. The reactive benzylic bromide allows

for its incorporation into larger molecular frameworks, while the electron-withdrawing nitro and

trifluoromethyl groups confer important electronic properties that are highly desirable in modern

drug design. A thorough understanding of its reactivity, synthesis, and handling is essential for

any researcher or scientist aiming to leverage this potent building block for the creation of novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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